2,4-dinitropyridine Hydrochloride
Description
2,4-Dinitropyridine hydrochloride is a nitropyridine derivative featuring nitro groups at the 2- and 4-positions of the pyridine ring, combined with a hydrochloride salt. Nitropyridine derivatives are often utilized as intermediates due to their reactivity, particularly in substitution and coupling reactions . The hydrochloride form likely enhances solubility in polar solvents, facilitating its use in synthetic workflows.
Properties
CAS No. |
73883-48-4 |
|---|---|
Molecular Formula |
C5H4ClN3O4 |
Molecular Weight |
205.55 g/mol |
IUPAC Name |
2,4-dinitropyridine;hydrochloride |
InChI |
InChI=1S/C5H3N3O4.ClH/c9-7(10)4-1-2-6-5(3-4)8(11)12;/h1-3H;1H |
InChI Key |
CWJZJVKLAIVAJF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-].Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Nitro Positioning : The 2,4-dinitro configuration distinguishes the target compound from analogs like PYX (3,5-dinitro) and 2-chloro-5-nitropyridin-4-amine (single nitro). This affects electronic properties and reactivity.
- Functional Groups: Hydroxyl or amino groups (e.g., 2-chloro-5-nitropyridin-4-amine) enable hydrogen bonding, influencing crystallinity and solubility . In contrast, PYX’s picrylamino groups enhance thermal stability for explosive applications .
Physicochemical Properties
- Acidity : Nitro groups increase acidity. For example, 2-ethoxy-3-hydroxy-4,6-dinitropyridine (pKa ~1.5) exhibits strong acidity due to electron-withdrawing nitro groups . The hydrochloride salt of 2,4-dinitropyridine likely enhances water solubility.
- Stability : Derivatives like PYX are thermally stable (critical for explosives), whereas hydroxylated analogs (e.g., 2,4-dihydroxy-3-nitropyridine) may degrade under acidic conditions .
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